

Datelliptium Chloride: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Datelliptium Chloride*

Cat. No.: *B217519*

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For Researchers, Scientists, and Drug Development Professionals

Datelliptium chloride is a derivative of the plant alkaloid ellipticine and is recognized for its potent anti-tumor activities.[1][2][3] This technical guide provides an in-depth overview of the physical and chemical properties of **Datelliptium Chloride**, its mechanism of action, and the experimental protocols utilized in its study.

Core Physicochemical Properties

Datelliptium chloride is a DNA-intercalating agent.[1][4] Its fundamental properties are summarized below.

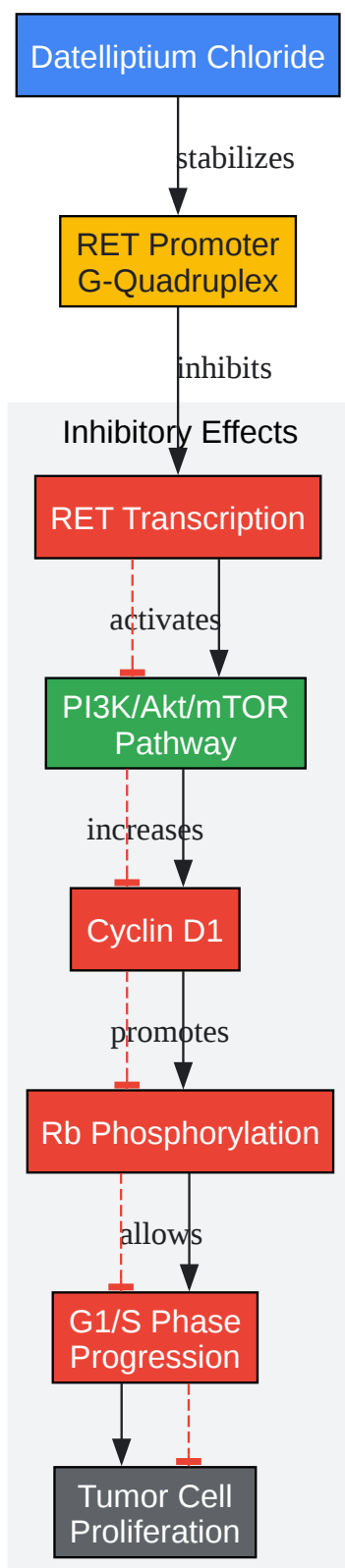
Property	Value	Source(s)
Molecular Formula	C23H29Cl2N3O	[1][5]
Formal Name	2-[2-(diethylamino)ethyl]-9-hydroxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazolium, monochloride, monohydrochloride	[6]
Molecular Weight	434.4 g/mol	[5][6]
CAS Number	157000-76-5	[1][5][6]
Appearance	A solid	[6]
Solubility	DMSO: Sparingly soluble (1-10 mg/ml) Ethanol: Soluble (≥ 10 mg/ml) PBS (pH 7.2): Sparingly soluble (1-10 mg/ml)	[6]
Storage	Store at -20°C	[1]
SMILES	<chem>CCN(CC)CC[n+]1ccc2c(C)c3[nH]c4ccc(O)cc4c3c(C)c2c1.Cl.[Cl-]</chem>	[1]
InChI Key	QLZIAISICLKYOX-UHFFFAOYSA-N	[7]

Mechanism of Action and Signaling Pathways

Datelliptium chloride's primary mechanism of action involves its function as a DNA-intercalating agent, which contributes to its anti-tumor effects.[1][4] It has been identified as a novel inhibitor of RET (REarranged during Transfection) transcription.[8][9] The compound stabilizes G-quadruplex structures on the RET promoter region, leading to the downregulation of RET expression.[8]

This inhibition of RET subsequently affects downstream signaling pathways that are crucial for cell proliferation, invasion, and metastasis.[10] Notably, Datelliptium has been shown to reduce

the activation of the PI3K/Akt/mTOR pathway.[8][10] The downregulation of this pathway leads to decreased levels of cyclin D1, a key regulator of the cell cycle.[8][10] The reduction in cyclin D1 prevents the phosphorylation of the retinoblastoma (Rb) protein, ultimately leading to cell cycle arrest in the G1 phase.[10]



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Caption: Datelliptium Chloride's inhibition of the RET signaling pathway.

Experimental Protocols

The study of **Datelliptium Chloride**'s anti-tumor effects involves a range of in vitro and in vivo experimental protocols.

In Vitro Cytotoxicity Assay

- Objective: To determine the cytotoxic effects of **Datelliptium Chloride** on cancer cells.
- Methodology:
 - Suspension and primary cultures of rat hepatocytes are treated with **Datelliptium Chloride**.[\[4\]](#)[\[5\]](#)
 - Cytotoxic effects are observed after a 2-hour treatment period.[\[2\]](#)[\[4\]](#)[\[5\]](#)
 - For extended exposure analysis, the compound is added one hour after cell plating and incubated for 23 hours in rat and human monolayers and hepatoma cell lines.[\[7\]](#)

Western Blotting

- Objective: To analyze the expression levels of specific proteins involved in signaling pathways affected by **Datelliptium Chloride**.
- Methodology:
 - TT and MZ-CRC-1 cells are treated with varying concentrations of Datelliptium for 48 hours.[\[8\]](#)
 - Cellular lysates are prepared from the treated cells.[\[8\]](#)
 - The lysates are analyzed by western blot using specific antibodies against proteins such as phosphorylated and total mTOR, cyclin D1, Rb, and pRb.[\[8\]](#)
 - Actin is used as a loading control to ensure equal protein loading.[\[8\]](#)

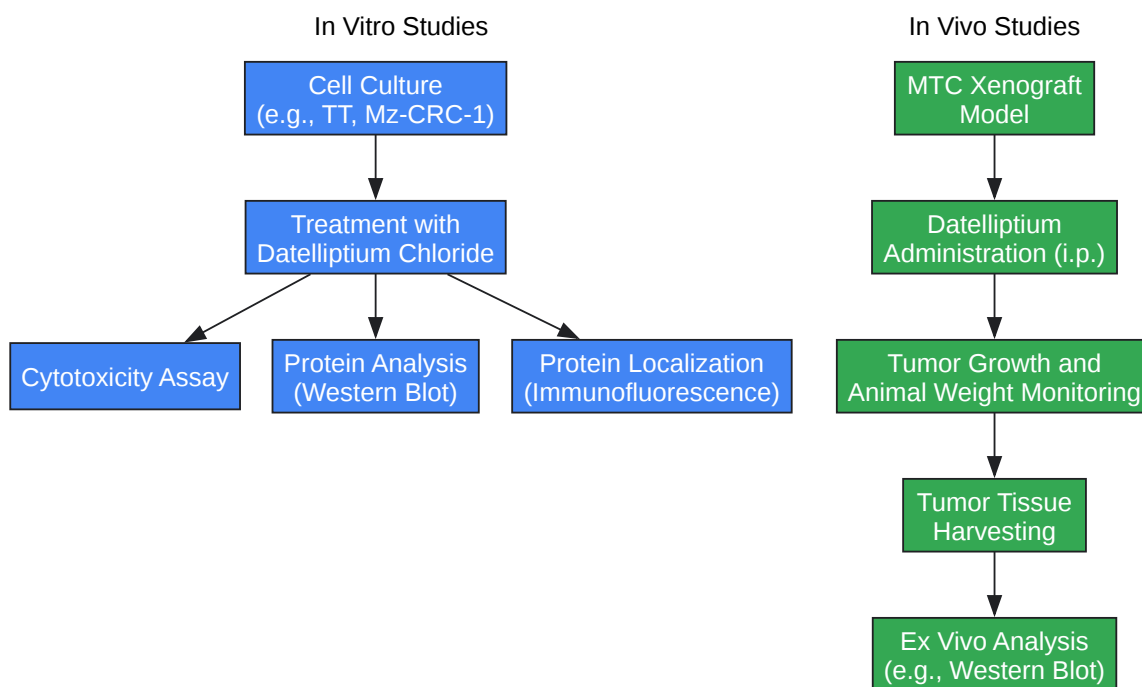
Immunofluorescence Analysis

- Objective: To visualize the expression and localization of target proteins within cells treated with **Datelliptium Chloride**.
- Methodology:
 - TT or Mz-CRC-1 cells are seeded on coverslips overnight.[8][10]
 - Following treatment, cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.[8][10]
 - A blocking buffer (2% BSA in PBS) is used to prevent non-specific antibody binding.[8][10]
 - Cells are incubated with primary antibodies for 2 hours at room temperature or overnight at 4°C.[8][10]
 - After washing, cells are incubated with secondary antibodies for 2 hours at room temperature in the dark.[8][10]
 - Slides are stained with DAPI to visualize cell nuclei and mounted for fluorescence microscopy analysis.[8][10]

In Vivo Antitumor Activity Assay

- Objective: To evaluate the anti-tumor efficacy of **Datelliptium Chloride** in a living organism.
- Methodology:
 - A Medullary Thyroid Carcinoma (MTC) xenograft model is established in mice.[8][10]
 - Once tumors reach a volume of 100 mm³, mice are randomized into treatment and control groups.[8]
 - Datelliptium is dissolved in 90% PBS and 10% DMSO and administered intraperitoneally at a dose of 6 mg/kg for 5 days a week for 3 weeks.[8]
 - Tumor volume and mouse weight are monitored throughout the study.[10]

- At the end of the treatment period, tumor tissues are harvested for further analysis, such as western blotting.[8]



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Caption: A typical experimental workflow for evaluating **Datelliptium Chloride**.

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- To cite this document: BenchChem. [Datelliptium Chloride: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b217519#physical-and-chemical-properties-of-datelliptium-chloride]

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